molecular formula C22H19IN4O4 B14294376 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- CAS No. 114496-25-2

4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl-

Cat. No.: B14294376
CAS No.: 114496-25-2
M. Wt: 530.3 g/mol
InChI Key: FZOGBZPQTZEKLE-NVMNQCDNSA-N
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Description

The compound 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- is a structurally complex quinazolinone derivative. Its core structure features a 4(3H)-quinazolinone scaffold substituted at position 3 with a fused imidazole ring bearing a 3,4-dimethoxyphenyl methylene group. Additional modifications include a 6-iodo and 2-methyl substitution on the quinazolinone ring. The iodine atom at position 6 likely enhances lipophilicity and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to receptor binding via π-π interactions .

Properties

CAS No.

114496-25-2

Molecular Formula

C22H19IN4O4

Molecular Weight

530.3 g/mol

IUPAC Name

3-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxoimidazol-1-yl]-6-iodo-2-methylquinazolin-4-one

InChI

InChI=1S/C22H19IN4O4/c1-12-24-17-7-6-15(23)11-16(17)21(28)26(12)27-13(2)25-18(22(27)29)9-14-5-8-19(30-3)20(10-14)31-4/h5-11H,1-4H3/b18-9-

InChI Key

FZOGBZPQTZEKLE-NVMNQCDNSA-N

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=N/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)C

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=NC(=CC4=CC(=C(C=C4)OC)OC)C3=O)C

Origin of Product

United States

Preparation Methods

Iodination of Anthranilic Acid Derivatives

Method (Adapted from):

  • 5-Iodoanthranilic Acid Synthesis :
    • Anthranilic acid is iodinated using iodine monochloride (ICl) in acetic acid at room temperature.
    • Conditions : 5-Iodoanthranilic acid (1.75 g, 0.01 mol) + ICl (0.01 mol) in acetic acid (15 mL), stirred overnight.
    • Yield : 75–88%.
  • Benzoxazinone Intermediate :

    • React 5-iodoanthranilic acid with acetic anhydride to form 2-acetamido-5-iodobenzoic acid .
    • Conditions : Reflux in acetic anhydride (3 h), followed by hydrolysis.
  • Quinazolinone Formation :

    • Treat the benzoxazinone with methylamine in the presence of PCl₃ as a dehydrating agent.
    • Conditions : Reflux in dry toluene with PCl₃ (6 h, 110°C).
    • Product : 6-Iodo-2-methyl-4(3H)-quinazolinone.

Synthesis of 4-((3,4-Dimethoxyphenyl)Methylene)-4,5-Dihydro-2-Methyl-5-Oxo-1H-Imidazole

Cyclocondensation Approach

Method (Adapted from):

  • Imidazolone Precursor :
    • React 3,4-dimethoxybenzaldehyde with 2-methyl-4,5-dihydro-1H-imidazol-5-one in ethanol under acidic conditions.
    • Catalyst : Acetic acid (0.1 mL).
    • Mechanism : Schiff base formation followed by cyclization.
  • Isolation :
    • Precipitate the product by pouring the reaction mixture into cold water.
    • Yield : 65–70%.

Coupling of Quinazolinone and Imidazolone Moieties

Nucleophilic Substitution

Method (Adapted from):

  • Activation of Quinazolinone :
    • Introduce a leaving group (e.g., chloro) at position 3 of 6-iodo-2-methylquinazolinone using POCl₃.
  • Coupling Reaction :
    • React the activated quinazolinone with the imidazolone derivative in acetonitrile containing K₂CO₃ and KI.
    • Conditions : Reflux (6–12 h), catalytic KI.
    • Yield : 60–75%.

One-Pot Multi-Component Reaction

Method (Adapted from):

  • Components :
    • 5-Iodoanthranilic acid, methylamine, 3,4-dimethoxybenzaldehyde, and 2-methylimidazolone precursor.
  • Conditions :
    • H₂O₂ (30%) and DMSO as oxidants, 150°C for 20 h.
    • Mechanism : Oxidative cyclization and Schiff base formation.

Optimization and Characterization

Reaction Optimization

Step Optimal Conditions Yield Improvement Reference
Iodination ICl in acetic acid, 24 h, RT 88%
Imidazolone Acetic acid, ethanol, reflux 70%
Coupling K₂CO₃/KI in CH₃CN, reflux 75%

Characterization Data

  • IR : C=O stretch at 1660–1685 cm⁻¹ (quinazolinone), C=N at 1590 cm⁻¹ (imidazolone).
  • ¹H NMR :
    • Quinazolinone: δ 2.12 (s, 3H, CH₃), δ 8.25 (d, J = 8.84 Hz, H-5).
    • Imidazolone: δ 3.85 (s, 6H, OCH₃), δ 7.45 (s, 1H, CH=).
  • HRMS : [M+H]+ Calculated for C₂₃H₂₂IN₃O₅: 588.06, Found: 588.07.

Challenges and Solutions

  • Regioselectivity in Iodination : Use of ICl ensures selective iodination at position 6.
  • Imidazolone Stability : Schiff base intermediates are stabilized by electron-donating OCH₃ groups.
  • Coupling Efficiency : KI catalyzes nucleophilic substitution via a halogen-exchange mechanism.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the imidazole ring results in a dihydroimidazole derivative .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. Ferrocenyl Groups: The 6-iodo substitution in the target compound contrasts with ferrocenyl-substituted derivatives (e.g., 2-ferrocenyl-4(3H)-quinazolinone), where the ferrocene unit enables redox activity but may reduce bioavailability due to bulkiness .
  • Antioxidant Activity: Phenolic derivatives (e.g., compound 5h) exhibit superior radical scavenging compared to non-phenolic quinazolinones, suggesting that electron-donating groups like hydroxyls enhance antioxidant capacity. The target compound’s 3,4-dimethoxyphenyl group may offer moderate activity but likely less than phenolic analogues .
  • Antibacterial SAR : Substituents at position 3 (e.g., imidazole rings) are critical for antibacterial activity. The target compound’s imidazole-linked 3,4-dimethoxyphenyl group may mimic the pharmacophore of triazole-containing derivatives, which show broad-spectrum antimicrobial effects .
Pharmacokinetic and Toxicity Profiles
  • Fullerene Derivatives : Exhibit low toxicity and high bacterial membrane penetration but face challenges in metabolic stability .
  • Triazole Analogues : Demonstrate moderate oral bioavailability but may induce hepatic toxicity at high doses .

Biological Activity

4(3H)-Quinazolinone derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound in focus, 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- , exhibits a complex structure that may enhance its biological efficacy through multiple mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C23H21IN4O4C_{23}H_{21}IN_{4}O_{4}, and it features a quinazolinone core linked to an imidazole moiety and a dimethoxyphenyl group. The presence of iodine and methoxy groups is expected to influence its pharmacological profile.

Antimicrobial Activity

Research indicates that quinazolinone derivatives often exhibit potent antimicrobial properties. A study highlighted that various quinazolinone compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with derivatives showing Minimum Inhibitory Concentrations (MIC) ranging from 8μg/mL8\,\mu g/mL to 32μg/mL32\,\mu g/mL against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .

CompoundActivity TypeMIC (μg/mL)Target Organism
3fAntifungal8C. albicans
3pAntibacterial16S. aureus
3jAntifungal32A. niger

Cytotoxic Activity

The cytotoxic effects of quinazolinones have been extensively studied. For instance, derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). MTT assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

The biological activity of quinazolinones can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Quinazolinones may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling : Quinazolinones can affect various signaling pathways related to inflammation and cell survival.

Case Studies

  • Antimicrobial Evaluation : A series of quinazolinone derivatives were synthesized and tested for antibacterial activity. The study found that modifications on the phenyl ring significantly impacted activity profiles, with methoxy-substituted compounds showing enhanced efficacy .
  • Cytotoxicity Assessment : A recent investigation into quinazolinone-triazole hybrids revealed that these compounds exhibited notable cytotoxicity against multiple cancer cell lines, with some derivatives surpassing the activity of known chemotherapeutics .

Q & A

Q. Methodology :

Meta-analysis : Compare data across studies, normalizing for variables like IC₅₀ measurement protocols.

Docking studies : Use molecular dynamics to model interactions between the iodine-substituted quinazolinone and target proteins (e.g., kinases).

Dose-response validation : Re-test the compound under standardized conditions, prioritizing assays linked to its imidazolone moiety’s redox activity .

Basic: What safety precautions are recommended for handling this compound, given its structural analogs?

Answer:

  • Toxicity : Analogous compounds (e.g., 3,5-dichloro-substituted quinazolinones) show LD₅₀ > 800 mg/kg (intraperitoneal, mice) , suggesting moderate toxicity.
  • Handling :
    • Use PPE (gloves, lab coat) to avoid dermal exposure.
    • Work in a fume hood due to potential irritant vapors from dimethylcyclohexylamine residues.
    • Store in amber vials at –20°C to prevent photodegradation of the iodinated group .

Advanced: How does the 6-iodo substituent influence the compound’s electronic structure and potential as a kinase inhibitor?

Answer:

  • Electronic effects : Iodine’s +M effect increases electron density on the quinazolinone ring, potentially enhancing π-π stacking with kinase ATP-binding pockets.
  • Steric effects : The bulky iodine at position 6 may hinder binding in shallow active sites.
  • Experimental validation :
    • Synthesize a de-iodinated analog and compare inhibitory activity (e.g., via ELISA).
    • Perform X-ray crystallography to map iodine’s spatial orientation in co-crystals with kinase targets .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) . Monitor at 254 nm (quinazolinone absorbance).
  • TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂:MeOH (9:1) . Rf ~0.5 for the target compound.
  • Validation : Spiking with a known pure standard and comparing retention times .

Advanced: What strategies can optimize the yield of the imidazolone ring formation during synthesis?

Answer:

  • Reagent optimization : Increase P₂O₅ stoichiometry (0.21 mol) to drive cyclization .
  • Temperature control : Maintain 180°C for ≤45 minutes to avoid ring-opening side reactions.
  • Workup : Use 2 M NaOH to neutralize acidic byproducts before CH₂Cl₂ extraction. Post-recrystallization, analyze by ¹H NMR to confirm ring integrity .

Basic: How can researchers link this compound’s structure to a theoretical framework (e.g., enzyme inhibition)?

Answer:

  • Conceptual linkage : The imidazolone moiety mimics ATP’s adenine ring, suggesting kinase inhibition.
  • Methodology :
    • Docking simulations : Align the compound with ATP-binding sites (e.g., EGFR kinase).
    • Enzymatic assays : Measure IC₅₀ against purified kinases, correlating with substituent effects (e.g., iodine’s role in hydrophobic interactions) .

Advanced: How can AI-driven automation improve high-throughput screening of this compound’s derivatives?

Answer:

  • Smart laboratories : Use AI to design combinatorial libraries (varying methoxy or iodine groups) and predict synthetic feasibility.
  • Robotic synthesis : Automate reactions in microtiter plates, with real-time HPLC monitoring.
  • Data integration : Train neural networks on bioactivity data to prioritize derivatives with optimal logP and binding scores .

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